3-(3-bromophenyl)butanoic acid

Catalog No.
S6553147
CAS No.
53086-45-6
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-bromophenyl)butanoic acid

CAS Number

53086-45-6

Product Name

3-(3-bromophenyl)butanoic acid

IUPAC Name

3-(3-bromophenyl)butanoic acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

CVXWVKRMNAFDGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)Br

3-(3-bromophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a bromophenyl substituent at the third carbon position. Its molecular formula is C12H13BrO2C_{12}H_{13}BrO_2, and it possesses notable properties due to the presence of the bromine atom, which enhances its reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications.

Types of Reactions

3-(3-bromophenyl)butanoic acid can undergo several chemical transformations:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the butanoic acid chain can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group into primary alcohols under controlled conditions.

Mechanism of Action

The bromophenyl group in this compound can act as an electrophile in reactions like the Suzuki-Miyaura cross-coupling, facilitating the formation of various organic compounds. This reaction typically involves coupling with a boronic acid derivative in the presence of a palladium catalyst under elevated temperatures.

3-(3-bromophenyl)butanoic acid exhibits significant biological properties. Research indicates that compounds with similar structures often demonstrate activity against various diseases, including cancer and inflammation. The presence of the bromine atom may enhance its interaction with biological targets, making it a candidate for pharmacological studies focused on anti-inflammatory and analgesic effects.

Synthetic Routes

The synthesis of 3-(3-bromophenyl)butanoic acid can be achieved through several methods:

  • Suzuki-Miyaura Coupling Reaction:
    • Reagents: 3-bromophenylboronic acid and butanoic acid derivative.
    • Conditions: Conducted in an organic solvent like tetrahydrofuran or dioxane under an inert atmosphere at temperatures around 80-100°C.
  • Grignard Reaction:
    • Reagents: 3-bromobenzyl bromide and magnesium.
    • Conditions: Carried out in anhydrous ether or tetrahydrofuran at low temperatures (0-5°C), followed by reaction with butanoic acid chloride.

These methods are scalable for industrial production, optimizing yield and purity .

3-(3-bromophenyl)butanoic acid has several applications in organic synthesis and medicinal chemistry. It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals, particularly those targeting inflammatory pathways or exhibiting anticancer activity. Its unique structure allows for further modifications that can enhance its biological efficacy.

Several compounds share structural similarities with 3-(3-bromophenyl)butanoic acid, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(4-Bromophenyl)butanoic acidSimilar structure but bromine in para positionDifferent reactivity due to the position of bromine
3-(4-Bromophenyl)propionic acidShorter carbon chainPotentially altered biological activity
4-Bromobutyric acidLacks phenyl ringSimpler structure, less functional diversity
3-(3,5-Dibromophenyl)propanoic acidTwo bromine substitutionsIncreased lipophilicity and potential bioactivity
3-Amino-4-(4-bromophenyl)butanoic acidContains an amino groupEnhanced solubility and altered biological activity

The presence of the butanoic acid chain in 3-(3-bromophenyl)butanoic acid provides additional functional groups for chemical modifications, making it a versatile intermediate compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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